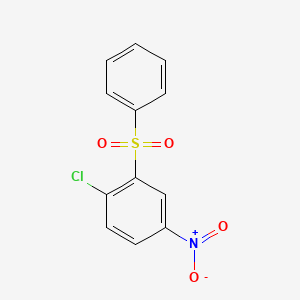
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions would need to be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by removing bromine atoms or reducing the oxirane ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Research could explore its potential therapeutic effects or use in drug development.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other brominated organic compounds or those with an oxirane ring. Examples could be:
- 2,3-Dibromo-3-phenylpropan-1-one
- 3-(4-Methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
Propriétés
Numéro CAS |
95639-62-6 |
|---|---|
Formule moléculaire |
C13H14Br2O3 |
Poids moléculaire |
378.06 g/mol |
Nom IUPAC |
2,3-dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O3/c1-13(7-18-13)12(16)11(15)10(14)8-3-5-9(17-2)6-4-8/h3-6,10-11H,7H2,1-2H3 |
Clé InChI |
XKCUOJZBGVIURF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)C(C(C2=CC=C(C=C2)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



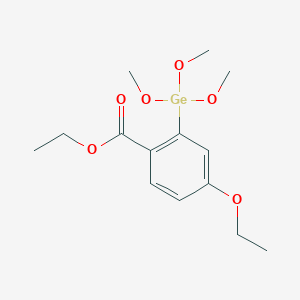
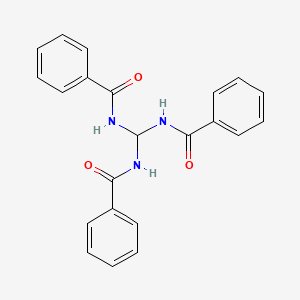

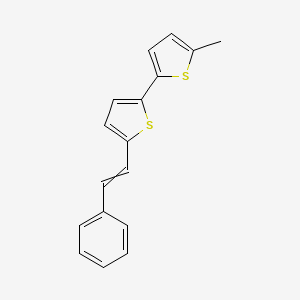

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
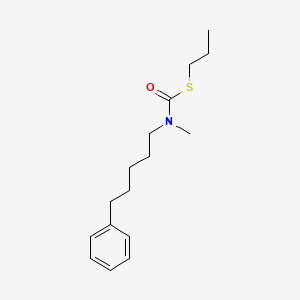

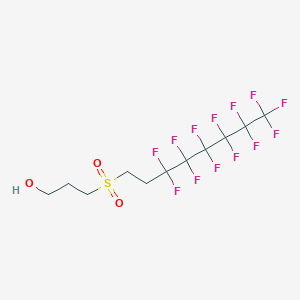

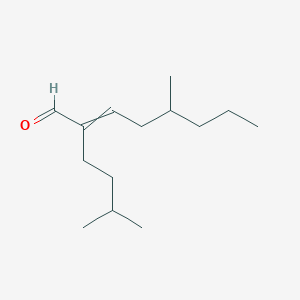
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
